molecular formula C7H8ClFN2 B13052625 (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine

Cat. No.: B13052625
M. Wt: 174.60 g/mol
InChI Key: CMKFVUUBASACSH-SCSAIBSYSA-N
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Description

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral amine derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound features a pyridine ring substituted with chlorine and fluorine atoms, a configuration known to influence both the electronic characteristics and metabolic stability of molecules . The specific stereochemistry of the (R)-enantiomer is critical for enantioselective interactions in biological systems, making it a key intermediate in the development of active pharmaceutical ingredients (APIs) . As a high-purity synthetic intermediate, its primary research applications include serving as a precursor in the synthesis of more complex molecules for medicinal chemistry programs, particularly in the construction of drug candidates targeting the central nervous system, infectious diseases, and oncology . The presence of both chlorine and fluorine atoms on the aromatic ring can enhance binding affinity to biological targets and improve lipid solubility, which is a common strategy for optimizing a compound's ability to cross the blood-brain barrier . The mechanism of action for the final active compound is highly dependent on the larger molecular structure into which this amine is incorporated; it can function as a key component in molecules designed to modulate neurotransmitter systems, act as enzyme inhibitors, or interact with specific receptors such as serotonin receptors . This compound is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m1/s1

InChI Key

CMKFVUUBASACSH-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC(=C1)F)Cl)N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)Cl)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2-Chloro-5-fluoropyridin-3-amine

The synthesis typically begins with 2-chloro-5-fluoropyridin-3-amine, which is prepared via reduction of 2-chloro-5-fluoro-3-nitropyridine. Two common reduction methods are reported:

Method Reagents Conditions Yield Notes
Iron powder, ammonium chloride THF, ethanol, water; reflux for 5 hours 3.3 g from 4 g nitro compound Efficient reduction with simple workup by filtration and extraction
Iron powder in acetic acid 80 °C for 0.5 hours 11 g from 12 g nitro compound Quick reduction, product used without further purification

These methods provide the key amine intermediate required for subsequent coupling steps.

Formation of the Chiral Ethanamine Side Chain

The chiral ethanamine moiety is introduced via asymmetric synthesis or chiral resolution techniques:

  • Asymmetric Amination: Starting from 2-chloro-5-fluoropyridine derivatives, nucleophilic substitution with (R)-1-aminoethanol or related chiral amines under controlled conditions (e.g., in DMF solvent, with catalysts) leads to the formation of the chiral ethanamine substituent.
  • Chiral Resolution: In some cases, racemic mixtures are synthesized first, followed by chiral chromatographic separation or crystallization to isolate the (R)-enantiomer.

Coupling Reaction

The coupling of the chiral ethanamine group to the pyridine ring is typically achieved by nucleophilic aromatic substitution or reductive amination:

  • Nucleophilic Aromatic Substitution: The amino group displaces a suitable leaving group (e.g., halogen) on the pyridine ring under mild conditions.
  • Reductive Amination: The pyridine aldehyde derivative reacts with (R)-1-aminoethanol or its derivatives in the presence of reducing agents to yield the desired ethanamine.

Industrial Scale Synthesis

Industrial preparation often employs continuous flow reactors and automated systems to optimize yield and purity. Key features include:

  • Use of high-pressure reactors for amination steps at elevated temperatures (e.g., 180 °C for ammonia-mediated amination).
  • Advanced purification techniques such as recrystallization and chromatographic methods to achieve high purity suitable for pharmaceutical applications.
  • Reaction monitoring by TLC and HPLC to ensure completion.

Purification Techniques

  • Recrystallization: Commonly used to improve purity after synthesis, especially for isolating the hydrochloride salt form.
  • Chromatography: Silica gel column chromatography or preparative HPLC is employed to separate enantiomers or remove impurities.
  • Extraction and Washing: Organic solvent extraction (e.g., ethyl acetate) followed by washing with water and drying over anhydrous sodium sulfate is standard.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Yield/Outcome Reference
1 Reduction of 2-chloro-5-fluoro-3-nitropyridine to 2-chloro-5-fluoropyridin-3-amine Fe powder, NH4Cl, THF/EtOH/H2O, reflux 5 h ~80-90%
2 Amination or coupling with chiral ethanamine moiety DMF solvent, controlled temp, catalysts Variable, optimized for enantiomeric purity
3 Purification Recrystallization, chromatography High purity (>98%)
4 Industrial scale synthesis High-pressure reactors, continuous flow, automated systems Scalable with consistent quality

Research Findings and Optimization

  • The presence of both chloro and fluoro substituents on the pyridine ring influences reactivity, requiring careful control of reaction conditions to avoid side reactions.
  • The stereochemistry of the ethanamine side chain is critical; asymmetric synthesis methods have been developed to maximize enantiomeric excess.
  • Recent studies emphasize the use of environmentally benign solvents and reagents to improve sustainability in synthesis.
  • Continuous monitoring and process optimization in industrial settings have led to improved yields and reduced impurities.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amine group to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For example, derivatives of pyridine have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridine derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

2. Neurological Disorders
The compound is being investigated for its potential role in treating neurological disorders such as depression and anxiety. It is hypothesized that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine.

Case Study:
In preclinical trials, a similar compound was shown to enhance serotonergic activity, leading to improved mood in animal models . Further studies are needed to assess the efficacy and safety of this compound in humans.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the chlorination and fluorination of pyridine derivatives. This compound can serve as a precursor for various derivatives that may exhibit enhanced biological activity.

Industrial Applications

1. Agrochemicals
The compound's structural features make it suitable for development as an agrochemical agent. Its ability to interact with biological systems can be exploited to create herbicides or pesticides that target specific plant pathways.

Case Study:
Research has indicated that similar compounds can effectively inhibit plant growth regulators, leading to potential applications in crop management .

2. Material Science
In material science, this compound can be utilized in the formulation of specialty materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related molecules:

Property (R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
Core Structure Pyridine Pyridine Phenyl
Substituents 2-Cl, 5-F, 3-ethanamine 5-Br, 3-F, 2-ethanamine 3-Cl, 5-F, ethanamine (as hydrochloride salt)
Molecular Formula C₇H₈ClFN₂ C₇H₈BrFN₂ C₈H₁₀Cl₂FN₂ (hydrochloride salt)
Molecular Weight ~174.45 (calculated) 219.06 ~224.9 (calculated)
Storage Conditions Inferred: Inert atmosphere, 2–8°C Keep in dark, inert atmosphere, 2–8°C Not provided (typically desiccated, room temperature for salts)
Hazard Profile Likely H302, H315, H318, H335 (inferred) H302, H315, H318, H335, H227 Likely similar to free amine (e.g., H302, H315)
Key Observations:
  • Core Structure Differences : The pyridine derivatives (target and ) exhibit greater electron deficiency than the phenyl derivative (), affecting their reactivity in electrophilic substitutions.
  • Solubility : The hydrochloride salt in improves aqueous solubility, unlike the free amines in the pyridine derivatives, which may require salt formation for pharmaceutical formulation.

Biological Activity

(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral compound classified as a pyridine derivative. Its structure includes a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in drug development targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClFN2C_7H_8ClFN_2, with a molecular weight of 171.60 g/mol. The presence of the amine functional group enhances its reactivity, making it suitable for various medicinal chemistry applications.

PropertyValue
Molecular FormulaC₇H₈ClFN₂
Molecular Weight171.60 g/mol
IUPAC NameThis compound
CAS Number1212804-10-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine and fluorine substituents enhance its binding affinity, which can modulate various biological pathways. For example, studies indicate that this compound may inhibit certain cancer cell lines by interfering with signaling pathways crucial for cell proliferation and survival.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC₅₀ (µM)Remarks
Bladder Cancer15Moderate inhibition observed
Prostate Cancer14Effective against hormone-sensitive lines
Breast Cancer13Notable potency with minimal toxicity

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Binding Affinity Studies

Binding affinity studies have revealed that this compound selectively binds to specific receptors involved in cancer progression. For instance, it has been shown to interact with the BCL6 protein, which plays a critical role in the survival of malignant B cells. This interaction can lead to the degradation of BCL6, thereby promoting apoptosis in cancer cells.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study involving mouse models, this compound was administered at varying doses to evaluate its pharmacokinetic profile and therapeutic efficacy. Results indicated that at a dose of 50 mg/kg, the compound maintained plasma concentrations above effective thresholds for over 24 hours, demonstrating promising bioavailability and sustained activity against tumor growth.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted how modifications to the pyridine ring could enhance or diminish biological activity. The introduction of different substituents on the pyridine ring was correlated with varying levels of potency against cancer cell lines, emphasizing the importance of structural optimization in drug design.

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